2-Methoxy-3-methyl-2,4,6-triphenyl-2H-pyran
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Overview
Description
2-Methoxy-3-methyl-2,4,6-triphenyl-2H-pyran is a complex organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of methoxy, methyl, and triphenyl groups attached to the pyran ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-2,4,6-triphenyl-2H-pyran can be achieved through several methods. One common approach involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers . Another method includes the use of molecular iodine to catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions have been employed to prepare diverse pyran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy, methyl, or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydride sources such as NaH or NaBH4, and various catalysts like Grubbs’ catalysts . Reaction conditions often involve ambient temperature and solvent-free environments to promote efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-Methoxy-3-methyl-2,4,6-triphenyl-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-3-methyl-2,4,6-triphenyl-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer substituents.
Triphenylmethane: A compound with a similar triphenyl group but lacking the pyran ring.
2H-Pyran-2-one, 4-methoxy-6-methyl-: Another pyran derivative with different substituents.
Uniqueness
2-Methoxy-3-methyl-2,4,6-triphenyl-2H-pyran stands out due to its unique combination of methoxy, methyl, and triphenyl groups attached to the pyran ring. This distinct structure imparts unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
79888-87-2 |
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Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-methoxy-3-methyl-2,4,6-triphenylpyran |
InChI |
InChI=1S/C25H22O2/c1-19-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27-25(19,26-2)22-16-10-5-11-17-22/h3-18H,1-2H3 |
InChI Key |
FPQJTWAXDSJMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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